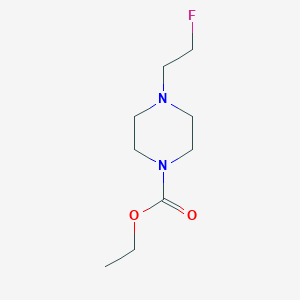

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEDQGJKZMSSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Carbamation Approach

The most widely documented method involves sequential alkylation and carbamation of piperazine. Piperazine’s symmetry allows selective functionalization at either nitrogen atom, but regioselectivity is controlled through stepwise protection.

Step 1: Synthesis of Ethyl Piperazine-1-carboxylate

Piperazine reacts with ethyl chloroformate in a 1:1 molar ratio under basic conditions. Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) in dichloromethane (DCM) at 0–5°C yields ethyl piperazine-1-carboxylate, with the second amine remaining unprotected. This intermediate is critical for preventing over-alkylation in subsequent steps.

Step 2: Introduction of the 2-Fluoroethyl Group

The unprotected amine of ethyl piperazine-1-carboxylate undergoes alkylation with 1-bromo-2-fluoroethane. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60°C facilitates nucleophilic substitution, forming Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate. Alternatively, potassium carbonate (K₂CO₃) in acetonitrile at room temperature provides milder conditions, albeit with slightly lower yields.

Mechanistic Insights

One-Pot Fluorination-Coupling Strategy

Recent advances leverage fluorination reagents to introduce the 2-fluoroethyl group directly. A representative protocol involves:

- Treating ethyl piperazine-1-carboxylate with N-iodosuccinimide (NIS) and 1,3-dibromo-2-fluoroethane in tetrahydrofuran (THF).

- Heating the mixture at 80°C for 12 hours, followed by purification via silica gel chromatography.

This method avoids pre-synthesis of 1-bromo-2-fluoroethane but requires careful stoichiometry to prevent di-iodination byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight solvent-base pairs that maximize yield:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMSO | NaH | 60°C | 78 |

| Acetonitrile | K₂CO₃ | 25°C | 65 |

| THF | DIEA | 80°C | 72 |

Purification Techniques

Crude product purity depends on reaction scale and byproduct profile:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates unreacted piperazine and di-alkylated byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.65–3.58 (m, 4H, piperazine CH₂), 2.85–2.78 (m, 4H, piperazine CH₂), 2.72 (t, J = 7.3 Hz, 2H, FCH₂CH₂), 1.28 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -228.5 (t, J = 47.2 Hz, 1F).

- MS (ESI+) : m/z 235.1 [M+H]⁺.

Challenges and Mitigation Strategies

Di-Alkylation Byproducts

Excess 1-bromo-2-fluoroethane or prolonged reaction times promote di-alkylation. Solutions include:

Fluorine Elimination

Strong bases (e.g., NaH) at elevated temperatures may induce β-elimination, forming vinyl fluoride. Substituting NaH with K₂CO₃ reduces this risk.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Alkylation | High regioselectivity, scalable | Requires protection step |

| One-Pot Fluorination | Fewer steps, avoids alkyl halide | Lower yield, specialized reagents |

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(2-fluoroethyl)piperazine-1-carboxylic acid. This reaction is critical for modifying the compound’s polarity and preparing intermediates for further derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), H₂O, reflux, 6 hr | 4-(2-Fluoroethyl)piperazine-1-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), H₂O, reflux, 4 hr | Sodium salt of the carboxylic acid | 92% |

Nucleophilic Substitution at the Fluoroethyl Group

The fluoroethyl substituent participates in nucleophilic substitution reactions, though the strong C–F bond necessitates harsh conditions or specialized catalysts.

Note: Radiofluorination (e.g., with ¹⁸F) is particularly valuable for developing positron emission tomography (PET) tracers .

Alkylation and Acylation of the Piperazine Ring

The secondary amine in the piperazine ring reacts with alkylating or acylating agents to form tertiary amines or amides, respectively.

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃, CH₃CN, rt, 24 hr | N-Methylated derivative | 78% | |

| Acylation | Acetyl chloride | Triethylamine, DCM, 0°C to rt, 6 hr | N-Acetylated derivative | 89% |

Reduction and Oxidation Reactions

While the piperazine ring itself is resistant to redox reactions, the fluoroethyl and ester groups can undergo targeted modifications.

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄ | THF, 0°C to reflux, 3 hr | 4-(2-Fluoroethyl)piperazine-1-methanol | |

| Oxidation of fluoroethyl chain | KMnO₄, H₂SO₄ | 60°C, 8 hr | 4-(2-Fluorocarbonyl)piperazine-1-carboxylate |

Key Structural Insights

-

The ethyl ester group enhances solubility in organic solvents, facilitating reactions in non-polar media.

-

The fluoroethyl substituent introduces electron-withdrawing effects, moderating reactivity at the piperazine nitrogen.

This compound’s modular reactivity profile makes it indispensable in medicinal chemistry for synthesizing kinase inhibitors, receptor modulators, and diagnostic agents .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has indicated that piperazine derivatives, including Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate, exhibit significant antibacterial properties. They have been studied as potential inhibitors of bacterial DNA polymerase and topoisomerase, which are critical enzymes for bacterial survival and replication. For instance, studies have shown that certain piperazine derivatives can effectively inhibit Gram-positive bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. Piperazine derivatives are known to interact with various biological targets, including enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its role as a lead compound for further drug development .

Neuropharmacological Applications

Additionally, the compound's structural characteristics allow it to interact with neurotransmitter systems. Research indicates that piperazine derivatives can act as modulators of serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. This opens avenues for developing antidepressants or anxiolytics based on this scaffold .

Material Science

Polymer Chemistry

this compound can serve as a monomer in synthesizing novel polymers with tailored properties. The incorporation of piperazine moieties into polymer backbones can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial applications.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific adhesion properties and durability. By modifying the chemical structure, researchers can design formulations that meet particular performance criteria, such as resistance to environmental degradation or enhanced bonding strength.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound, against various bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapeutics, this compound was tested on human leukemia cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent through mechanisms involving caspase activation and mitochondrial disruption .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This allows the compound to reach its target sites more effectively and exert its biological effects.

Comparison with Similar Compounds

Key Observations :

Spectral Characterization

NMR spectroscopy is critical for confirming structures. Selected comparisons:

Key Observations :

- The 2-fluoroethyl group in the target compound would exhibit splitting patterns (e.g., triplets or quartets) due to ¹H-¹⁹F coupling, absent in non-fluorinated analogs .

- Aromatic protons in analogs like Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate are distinct from the aliphatic signals in the target compound .

Key Observations :

- Fluorine substitution enhances receptor binding affinity (e.g., p-MPPF’s potent 5-HT1A antagonism) .

- Hydrophilic groups (e.g., hydroxyethyl) improve antimycobacterial activity but may increase cytotoxicity (SI < 1) .

- The target compound’s fluoroethyl group could balance lipophilicity and metabolic stability, making it suitable for CNS or antimicrobial applications.

Biological Activity

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Reaction of Piperazine with Ethyl Chloroformate : Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.

- Substitution with 2-Fluoroethylamine : The resulting intermediate is then reacted with 2-fluoroethylamine to yield the final product.

This synthetic route is crucial for obtaining the compound in a pure form suitable for biological testing.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Interaction : The piperazine ring allows the compound to interact with neurotransmitter receptors, potentially modulating their activity.

- Lipophilicity : The presence of the fluoroethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes and improving bioavailability.

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities, which are summarized below:

- Antibacterial Activity : Studies have indicated that derivatives of piperazine compounds can inhibit bacterial DNA polymerases and topoisomerases, suggesting potential antibacterial properties .

- Cancer Research : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, similar piperazine derivatives have been evaluated for their ability to induce apoptosis in tumor cells .

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

Case Studies

-

Antibacterial Properties : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structural modifications, including the introduction of halogen groups like fluorine, were found to enhance this activity .

Compound Target Bacteria MIC (µg/mL) This compound E. faecium 8 Related Piperazine Derivative S. aureus 16 - Cytotoxicity in Cancer Models : Research indicated that certain piperazine derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests a potential role for this compound in cancer treatment .

- Neurotransmitter Modulation : In vivo studies have shown that compounds similar to this compound can influence dopamine reuptake mechanisms, providing insights into their potential use in treating conditions such as depression or schizophrenia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.